![molecular formula C12H9Br2NO B595481 2-(Benzyloxy)-3,5-dibromopyridine CAS No. 130284-00-3](/img/structure/B595481.png)
2-(Benzyloxy)-3,5-dibromopyridine
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Description
2-(Benzyloxy)-3,5-dibromopyridine (2-BDBP) is an organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used as a building block in synthesis, as a reagent in organic reactions, and as a tool to study biochemical and physiological effects.
Scientific Research Applications
1. Synthesis of Benzyl Ethers and Esters 2-Benzyloxy-1-methylpyridinium triflate, which can be derived from 2-(Benzyloxy)-3,5-dibromopyridine, is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This reagent can be used to install protecting groups under neutral conditions, which is particularly useful in chemical synthesis .
Wittig Rearrangement
2-(2-Benzyloxy)aryloxazolines, which can be derived from 2-(Benzyloxy)-3,5-dibromopyridine, have been studied for base-induced Wittig rearrangement . However, this process has shown some limitations, as competing processes can intervene and suppress the rearrangement completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
Synthesis of 2-(Benzyloxy)hydroquinone
2-Benzyloxyphenol, a compound related to 2-(Benzyloxy)-3,5-dibromopyridine, is used in the synthesis of 2-(benzyloxy)hydroquinone .
Preparation of Sequential Polypeptides
2-Benzyloxyphenol is also used to prepare sequential polypeptides . This process is important in the field of protein engineering and drug development.
Synthesis of Multidentate Chelating Ligands
2-Benzyloxyphenol is used as a reagent for the synthesis of multidentate chelating ligands . These ligands are often used in coordination chemistry and biochemistry.
Pharmaceutical Research
2-Benzyloxyphenol is used in pharmaceutical research as a pharmaceutical intermediate . It plays a crucial role in the development of new drugs and therapies.
properties
IUPAC Name |
3,5-dibromo-2-phenylmethoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2NO/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNOMHHKXNIXKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716553 |
Source
|
Record name | 2-(Benzyloxy)-3,5-dibromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-3,5-dibromopyridine | |
CAS RN |
130284-00-3 |
Source
|
Record name | 2-(Benzyloxy)-3,5-dibromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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